Ethyl 3-(2-fluorophenyl)prop-2-ynoate

Description

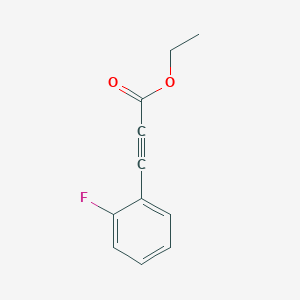

Ethyl 3-(2-fluorophenyl)prop-2-ynoate is an alkyne-containing ester with the molecular formula C₁₁H₉FO₂. The compound features a propiolate ester backbone (prop-2-ynoate) substituted at the β-position with a 2-fluorophenyl group. Its structure combines the electron-withdrawing fluorine atom at the ortho position of the aromatic ring with the reactive triple bond, making it a versatile intermediate in organic synthesis, particularly for constructing fluorinated heterocycles or pharmaceuticals.

Properties

CAS No. |

58686-74-1 |

|---|---|

Molecular Formula |

C11H9FO2 |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

ethyl 3-(2-fluorophenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H9FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2H2,1H3 |

InChI Key |

DKOTWOAQTFIQGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=C1F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)prop-2-ynoate (CAS: Not specified)

- Structure : A para-methoxy substituent replaces the ortho-fluorine.

- Applications: Used as a precursor for bioactive propenoates and acrylamides .

Methyl 3-(4-chlorophenyl)prop-2-ynoate (CAS: 7515-18-6)

- Structure : Chlorine substituent at the para position; methyl ester instead of ethyl.

- Physical Properties : Lower molecular weight (C₁₀H₇ClO₂, 194.6 g/mol) compared to the target compound (207.2 g/mol). Methyl esters generally exhibit higher volatility than ethyl esters.

- Synthetic Utility: Demonstrates 82% yield in Sonogashira-like reactions, suggesting similar efficiency for halogenated aryl substrates .

Ethyl 3-(m-tolyl)prop-2-ynoate (CAS: 7515-23-3)

- Structure : Meta-methyl substituent on the phenyl ring.

- Steric Effects : The methyl group introduces steric hindrance, which may slow down nucleophilic attacks at the triple bond compared to the smaller fluorine atom in the ortho position .

Functional Group Variations

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate (CAS: 18861-57-9)

- Structure: Replaces the triple bond with a double bond (propenoate) and adds a cyano group at the α-position.

- Reactivity: The cyano group enhances electrophilicity, making this compound more reactive in Michael additions or cyclocondensations. The double bond allows for stereoselective transformations (e.g., E/Z isomerism) absent in the triple-bonded target compound .

Ethyl 2-(cyanomethyl)-3-(2-fluorophenyl)-3-oxopropanoate (CAS: Not specified)

- Structure: Incorporates a ketone (3-oxo) and cyanomethyl group.

- Applications: Used in pyrrole annulation reactions, highlighting how additional functional groups (e.g., ketones) expand synthetic utility compared to simpler alkynoates .

Ester Group Modifications

Methyl 3-(4-chlorophenyl)prop-2-ynoate vs. Ethyl 3-(2-fluorophenyl)prop-2-ynoate

- Solubility : Methyl esters (e.g., C₁₀H₇ClO₂) are less lipophilic than ethyl esters, affecting solubility in organic solvents.

- Synthetic Flexibility : Ethyl esters are often preferred in multi-step syntheses due to easier hydrolysis under basic conditions .

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Substituent Position : Ortho-fluorine in the target compound induces steric and electronic effects distinct from para-substituted analogs, influencing regioselectivity in cross-coupling reactions .

- Triple vs. Double Bonds: Prop-2-ynoates exhibit higher reactivity in cycloadditions compared to propenoates, but propenoates enable geometric isomerism for controlled stereochemistry .

- Safety and Handling: Limited toxicological data are available for alkynoates, but analogous compounds (e.g., ethyl 3-(2-chlorophenyl)-2-phenylpropanoate) recommend stringent respiratory and dermal protection during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.